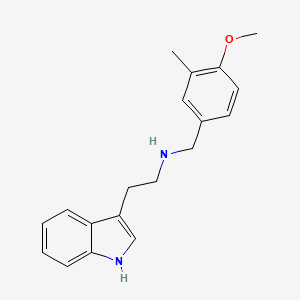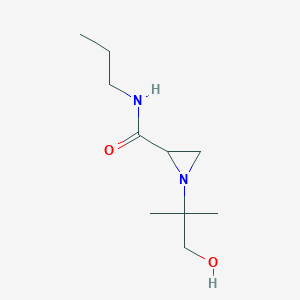
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole, commonly known as BDP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a white crystalline powder that is insoluble in water but soluble in organic solvents like chloroform and toluene.
Mécanisme D'action
The mechanism of action of BDP is not fully understood, but it is believed to involve the formation of charge transfer complexes with other molecules. BDP has a high electron affinity, which allows it to act as an electron acceptor in these complexes. The formation of these complexes leads to improved charge transport properties, which is beneficial in various applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BDP. However, studies have shown that BDP has low toxicity and is not mutagenic or carcinogenic. BDP has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BDP in lab experiments is its potential for improved device performance in various applications. However, BDP is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the limited research on the biochemical and physiological effects of BDP makes it difficult to fully understand its potential risks and limitations.
Orientations Futures
There are several future directions for research on BDP. One potential direction is the development of new synthetic methods for BDP that are more efficient and cost-effective. Another direction is the investigation of the biochemical and physiological effects of BDP to better understand its potential risks and limitations. Additionally, further research is needed to explore the potential applications of BDP in other fields, such as biomedicine and environmental science.
Conclusion:
In conclusion, 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole is a heterocyclic organic compound that has shown potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. BDP can be synthesized through various methods, and its mechanism of action involves the formation of charge transfer complexes with other molecules. Although there is limited research on the biochemical and physiological effects of BDP, it has been shown to have low toxicity and antimicrobial properties. The main advantage of using BDP in lab experiments is its potential for improved device performance, but its relatively high cost and limited research on its potential risks and limitations are significant limitations. Future research directions for BDP include the development of new synthetic methods, investigation of its biochemical and physiological effects, and exploration of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of BDP can be achieved through various methods, including the reaction of diphenylmethanol with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of diphenylmethanol with thionyl chloride, followed by reaction with hydrazine hydrate and cyclization with phosphorus oxychloride. The yield of BDP from these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
BDP has shown potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, BDP has been used as a hole-transport material in organic light-emitting diodes (OLEDs), leading to improved device performance. In optoelectronics, BDP has been used as a fluorescent material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In photovoltaics, BDP has been used as a sensitizer in dye-sensitized solar cells (DSSCs), leading to improved device efficiency.
Propriétés
IUPAC Name |
2,5-dibenzhydryl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-29-30-28(31-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIUISFCEJYSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(O3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5176464.png)

![2-(3,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5176475.png)

![N-(2-fluorophenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176488.png)
![3-bromo-4-ethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5176500.png)
![N-[1-(1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5176508.png)
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)

![2-fluoro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5176524.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)-2-propanol hydrochloride](/img/structure/B5176529.png)

![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)
